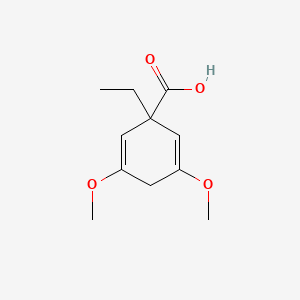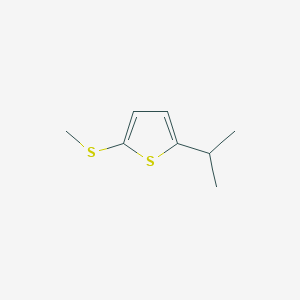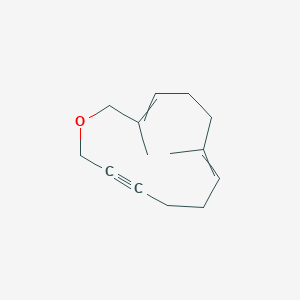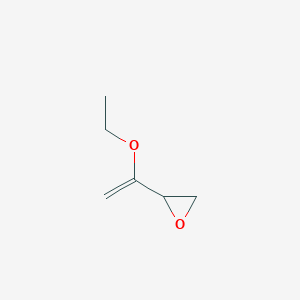
2-(1-Ethoxyethenyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Ethoxyethenyl)oxirane is an organic compound belonging to the class of epoxides, which are characterized by a three-membered ring structure containing an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxyethenyl)oxirane can be achieved through several methods:
Alkene Epoxidation: This method involves the reaction of an alkene with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the epoxide.
Williamson Intramolecular Cyclization: Halogenated alcohols in the 2-position can cyclize in a basic medium to form oxiranes.
Darzens Reaction: This method involves the reaction of alpha-halogenated esters with aldehydes or ketones in a basic medium to form oxiranes.
Industrial Production Methods
On an industrial scale, the production of epoxides, including this compound, often involves the catalytic oxidation of alkenes using air or oxygen. This method is widely used due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethoxyethenyl)oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: Epoxides are highly reactive due to the ring strain in the three-membered ring. They can undergo ring-opening reactions with nucleophiles such as water, alcohols, amines, and carboxylic acids. .
Oxidation and Reduction: Epoxides can be oxidized to form diols or reduced to form alcohols.
Substitution Reactions: Epoxides can undergo substitution reactions with various nucleophiles, leading to the formation of different functionalized products.
Common Reagents and Conditions
Acidic Conditions: Under acidic conditions, the epoxide ring can be protonated, making it more susceptible to nucleophilic attack.
Basic Conditions: Under basic conditions, nucleophiles such as hydroxide ions (OH-) can attack the less substituted carbon of the epoxide, leading to ring opening.
Major Products Formed
Diols: Formed through the hydrolysis of epoxides.
Alcohols: Formed through the reduction of epoxides.
Functionalized Derivatives: Formed through substitution reactions with various nucleophiles.
Scientific Research Applications
2-(1-Ethoxyethenyl)oxirane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-Ethoxyethenyl)oxirane involves its reactivity as an epoxide. The strained three-membered ring makes it highly reactive towards nucleophiles. The nucleophilic attack on the epoxide ring leads to ring opening and the formation of various products depending on the nucleophile and reaction conditions . The molecular targets and pathways involved in its reactions are primarily determined by the nature of the nucleophile and the specific conditions under which the reaction occurs .
Comparison with Similar Compounds
Similar Compounds
Ethylene Oxide: The simplest epoxide, used extensively in the production of ethylene glycol and as a sterilizing agent.
Propylene Oxide: Another common epoxide, used in the production of polyurethane foams and as a fumigant.
Butylene Oxide: Used in the production of surfactants and as a solvent.
Uniqueness
2-(1-Ethoxyethenyl)oxirane is unique due to its specific structure, which includes an ethoxyethenyl group. This structural feature imparts distinct reactivity and properties compared to other epoxides.
Properties
CAS No. |
103144-70-3 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
2-(1-ethoxyethenyl)oxirane |
InChI |
InChI=1S/C6H10O2/c1-3-7-5(2)6-4-8-6/h6H,2-4H2,1H3 |
InChI Key |
BPTMSSOVQMZVLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)C1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


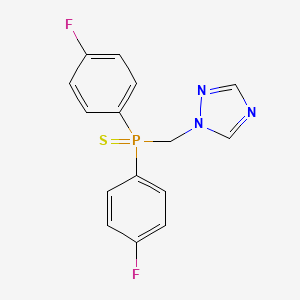
methanone](/img/structure/B14323951.png)
![[Phenyl(propan-2-yl)phosphoryl]methanol](/img/structure/B14323952.png)
![3-{[(3,4-Dichloro-5-nitrofuran-2-yl)methylidene]amino}-1,3-oxazolidin-2-one](/img/structure/B14323955.png)
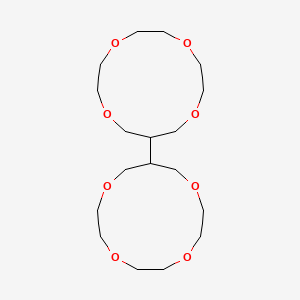
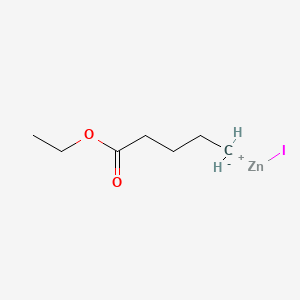
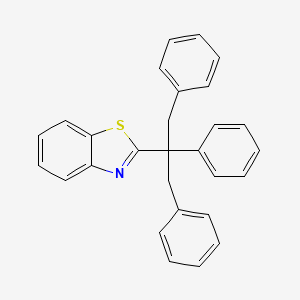
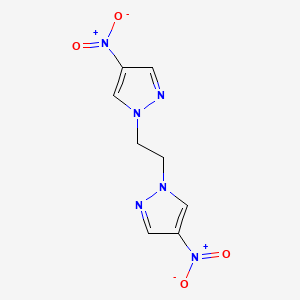
![1,1'-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride](/img/structure/B14323996.png)
